molecular formula C12H13ClN2O2 B7501194 N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide

N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide

Cat. No. B7501194
M. Wt: 252.69 g/mol
InChI Key: HMJKQQQFKIXUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It was developed as a treatment for non-small cell lung cancer (NSCLC) patients who have acquired resistance to first-generation EGFR TKIs due to the T790M mutation.

Mechanism of Action

N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide works by irreversibly binding to the mutated form of EGFR, which is present in NSCLC patients with acquired resistance to first-generation EGFR TKIs. This binding inhibits the activation of downstream signaling pathways, leading to the inhibition of tumor growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a high selectivity for the mutated form of EGFR, leading to minimal off-target effects. It has also been shown to have good oral bioavailability and a long half-life, making it an attractive treatment option for NSCLC patients.

Advantages and Limitations for Lab Experiments

N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for the mutated form of EGFR. However, it also has limitations, such as its irreversible binding to EGFR, which can make it difficult to study the effects of the drug on downstream signaling pathways.

Future Directions

There are several future directions for the development and study of N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide. One direction is the exploration of its potential use in combination with other drugs, such as immune checkpoint inhibitors, to enhance its efficacy. Another direction is the development of new EGFR TKIs with improved selectivity and potency. Additionally, the study of the effects of this compound on downstream signaling pathways could provide insights into the mechanisms of acquired resistance to EGFR TKIs.

Synthesis Methods

N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide is synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 3-chlorobenzoyl chloride with 2-aminobutanoic acid to form N-(2-chloro-3,4-dihydroxybenzoyl)-2-aminobutanoic acid, which is then reacted with azetidine-1-carboxylic acid to form the intermediate this compound. The final step involves the reduction of the intermediate with sodium borohydride to form this compound.

Scientific Research Applications

N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide has been extensively studied for its efficacy in treating NSCLC patients with acquired resistance to first-generation EGFR TKIs. It has shown promising results in clinical trials, with a high response rate and prolonged progression-free survival. In addition, this compound has also been studied for its potential use in combination with other drugs, such as immune checkpoint inhibitors, to enhance its efficacy.

properties

IUPAC Name

N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c13-10-4-1-3-9(7-10)12(17)14-8-11(16)15-5-2-6-15/h1,3-4,7H,2,5-6,8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJKQQQFKIXUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)CNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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